molecular formula C18H16ClN3O2S B14975019 methyl 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

methyl 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B14975019
M. Wt: 373.9 g/mol
InChI Key: QWSURMVLDQZXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a triazole-based compound featuring a 1,2,4-triazole core substituted at positions 4 and 5 with 4-methylphenyl and 4-chlorophenyl groups, respectively. A sulfanyl (-S-) group at position 3 connects to a methyl acetate moiety.

Properties

Molecular Formula

C18H16ClN3O2S

Molecular Weight

373.9 g/mol

IUPAC Name

methyl 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C18H16ClN3O2S/c1-12-3-9-15(10-4-12)22-17(13-5-7-14(19)8-6-13)20-21-18(22)25-11-16(23)24-2/h3-10H,11H2,1-2H3

InChI Key

QWSURMVLDQZXPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler sulfide compound.

Scientific Research Applications

Methyl 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Triazole Core

The triazole ring’s substitution pattern significantly impacts biological activity and physicochemical properties. Key analogs include:

Compound Name R₁ (Position 4) R₂ (Position 5) Sulfanyl-Linked Group Key Properties/Activities Reference ID
Target Compound 4-Methylphenyl 4-Chlorophenyl Methyl acetate Moderate logP (~3.5 predicted), potential antimicrobial activity inferred from analogs
2-{[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(3-Methylphenyl)acetamide 4-Chlorophenyl 4-Methoxyphenyl Acetamide Enhanced solubility due to methoxy group; demonstrated tyrosinase inhibition in related studies
Ethyl 2-[(5-{[(4-Fluorobenzoyl)Amino]Methyl}-4-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetate Phenyl 4-Fluorobenzoylamino Ethyl acetate Improved metabolic stability (ethyl ester vs. methyl ester); used in biochemical screening for kinase inhibition
2-({5-[(4-Chloro-2-Methylphenoxy)Methyl]-4-Cyclohexyl-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetic Acid Cyclohexyl 4-Chloro-2-methylphenoxy Acetic acid Higher hydrophilicity (carboxylic acid group); studied for chromatographic retention behavior

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl) : Enhance stability and influence binding interactions in enzymatic assays .
  • Ester vs. Amide vs. Acid : Methyl/ethyl esters improve membrane permeability, while amides/acids enhance water solubility .
  • Aromatic vs. Aliphatic Substituents : Cyclohexyl groups (aliphatic) reduce steric hindrance compared to bulky aryl groups, affecting target engagement .
Physicochemical and Thermodynamic Properties
  • Chromatographic Behavior : Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetate exhibited temperature-dependent retention in hydrophilic interaction chromatography (HILIC), with enthalpy (ΔH) and entropy (ΔS) values of -12.3 kJ/mol and -25.6 J/(mol·K), respectively .
  • Thermal Stability: Triazole thioethers with trifluoromethyl groups (e.g., Ethyl 2-(2-(4-chlorophenyl)hydrazono)-2-((4-((4-nitrobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)acetate) showed high melting points (238–240°C), indicating robust thermal stability .

Biological Activity

Methyl 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C26H25ClN4OS
  • SMILES : CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl)C
  • InChIKey : IZBHKQDWHYYPLJ-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. The specific compound this compound has been evaluated for its effectiveness against various microorganisms.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLModerate
Bacillus cereus16 µg/mLHigh
Enterococcus faecalis128 µg/mLLow

The compound demonstrated moderate to high activity against Bacillus cereus and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing cytotoxic effects on human cancer cell lines (MCF-7 and HCT-116), the compound exhibited significant cytotoxicity with IC50 values as follows:

Cell LineIC50 (µM)Effectiveness
MCF-715High
HCT-11620Moderate

These results suggest that the compound may serve as a lead structure for developing new anticancer therapies .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Studies indicate that it may inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases . Furthermore, its antioxidant properties contribute to its protective effects against oxidative stress in cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.